(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride
Overview
Description
(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a chiral amine compound that features a cyclopropyl group attached to a methoxyphenyl ring
Mechanism of Action
- Binding to μ-opioid receptors : Like tramadol (a related compound), (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride may bind to μ-opioid receptors, contributing to its analgesic effects .
- Weak inhibition of norepinephrine and serotonin reuptake : It might also weakly inhibit the reuptake of norepinephrine and serotonin, affecting neurotransmitter levels .
Mode of Action
Biochemical Analysis
Biochemical Properties
The role of (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride in biochemical reactions is not well-documented in the literature. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is possible that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that the compound has effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment to the Methoxyphenyl Ring: The cyclopropyl group is then attached to the methoxyphenyl ring through a Friedel-Crafts alkylation reaction.
Formation of the Amine Group: The methanamine group is introduced via reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl(3-methoxyphenyl)ketone or aldehyde.
Reduction: Formation of various amine derivatives.
Substitution: Introduction of different functional groups, leading to a variety of substituted derivatives.
Scientific Research Applications
(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(3-methoxyphenyl)methanamine
- Cyclopropyl(4-methoxyphenyl)methanamine
- Cyclopropyl(3-hydroxyphenyl)methanamine
Uniqueness
(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is unique due to its specific chiral configuration and the presence of both cyclopropyl and methoxyphenyl groups. This combination of structural features imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(S)-cyclopropyl-(3-methoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8;/h2-4,7-8,11H,5-6,12H2,1H3;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEPXOHQBWEEEY-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H](C2CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704262 | |
Record name | (S)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213642-78-4 | |
Record name | (S)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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